2-methyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide
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Description
“2-methyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide” is a chemical compound that is an analogue of fentanyl . Fentanyl analogues are a family of synthetic opioids, many of which have been identified as designer drugs .
Synthesis Analysis
The synthesis of fentanyl analogues like “this compound” generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Safety and Hazards
Fentanyl analogues, including “2-methyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide”, have high potential for producing addiction and severe adverse effects including coma and death . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .
Properties
IUPAC Name |
2-methyl-N-[1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13(2)18(21)19-15(4)16-5-7-17(8-6-16)20-11-9-14(3)10-12-20/h5-8,13-15H,9-12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWULYVUPMFNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C(C)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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